

7-Nitro-1-tetralone chemical properties and structure elucidation

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Compound of Interest

Compound Name: 7-Nitro-1-tetralone

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7-Nitro-1-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1-tetralone is a nitrated derivative of 1-tetralone, a bicyclic aromatic ketone. It serves as a crucial intermediate in the synthesis of various biologically active compounds and is of significant interest to the pharmaceutical and chemical research communities. The introduction of a nitro group onto the tetralone scaffold can profoundly influence its chemical reactivity and biological properties, making it a versatile building block for drug discovery.^{[1][2]} This guide provides an in-depth overview of the chemical properties, structure elucidation, and synthesis of **7-Nitro-1-tetralone**.

Chemical Properties and Structure

7-Nitro-1-tetralone is a solid at room temperature with the chemical formula $C_{10}H_9NO_3$.^{[3][4]} Its structure consists of a dihydronaphthalenone core with a nitro group substituted at the 7th position of the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Nitro-1-tetralone** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₃	[3][4][5][6]
Molecular Weight	191.18 g/mol	[3][4][5]
Appearance	Pale-yellow to off-white solid	[6]
Melting Point	104-106 °C	[5]
CAS Number	40353-34-2	[3][4]
InChI Key	GWAQYWSNCVEJMW- UHFFFAOYSA-N	[3]

Spectroscopic Data

The structural elucidation of **7-Nitro-1-tetralone** is primarily achieved through spectroscopic methods. Below is a summary of its characteristic spectral data.

Spectroscopic Technique	Characteristic Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 2.18-2.25 (m, 2H, CH ₂), 2.75 (t, J=6.8 Hz, 2H, CH ₂), 3.10 (t, J=6.1 Hz, 2H, CH ₂), 7.45 (d, J=8.4 Hz, 1H, ArH), 8.30 (dd, J=2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J=2.4 Hz, 1H, ArH)	[5]
Infrared (IR)	1675 cm ⁻¹ (C=O), 1500 cm ⁻¹ (NO ₂ , asymmetric), 1340 cm ⁻¹ (NO ₂ , symmetric)	[5]

Synthesis of 7-Nitro-1-tetralone

The most common method for the synthesis of **7-Nitro-1-tetralone** is the nitration of 1-tetralone.[1] Various nitrating agents and reaction conditions have been reported to achieve this

transformation.

Experimental Protocol: Nitration of 1-Tetralone

This protocol describes a general procedure for the synthesis of **7-Nitro-1-tetralone**.

Materials:

- 1-Tetralone
- Concentrated Sulfuric Acid (H_2SO_4)
- Potassium Nitrate (KNO_3)
- Ice
- Distilled Water
- Ethanol
- Ethyl Acetate
- Petroleum Ether

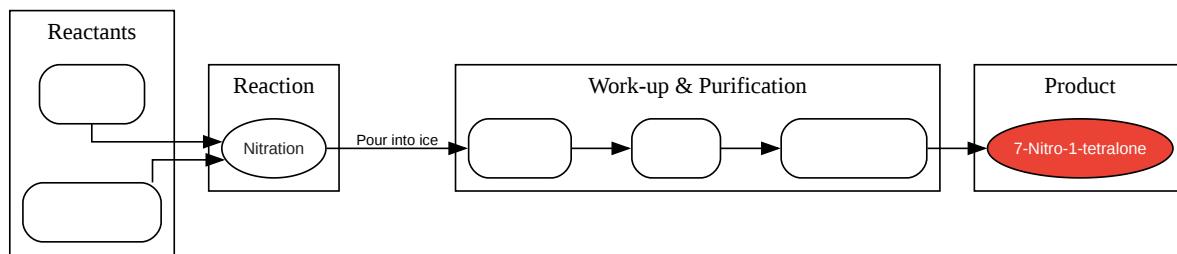
Procedure:

- Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
- With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
- Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.
- After the addition is complete, continue stirring the reaction mixture for 1 hour.
- Quench the reaction by pouring the mixture into crushed ice.
- Collect the resulting precipitate by filtration and wash it with distilled water.

- Dry the solid and recrystallize it from a 1:1 mixture of ethanol and water to yield **7-Nitro-1-tetralone** as a light yellow solid.[5]
- The product can be further purified by column chromatography using 20% ethyl acetate in petroleum ether as the eluent.[5]

Expected Yield: Approximately 81%. [5]

Synthesis Workflow



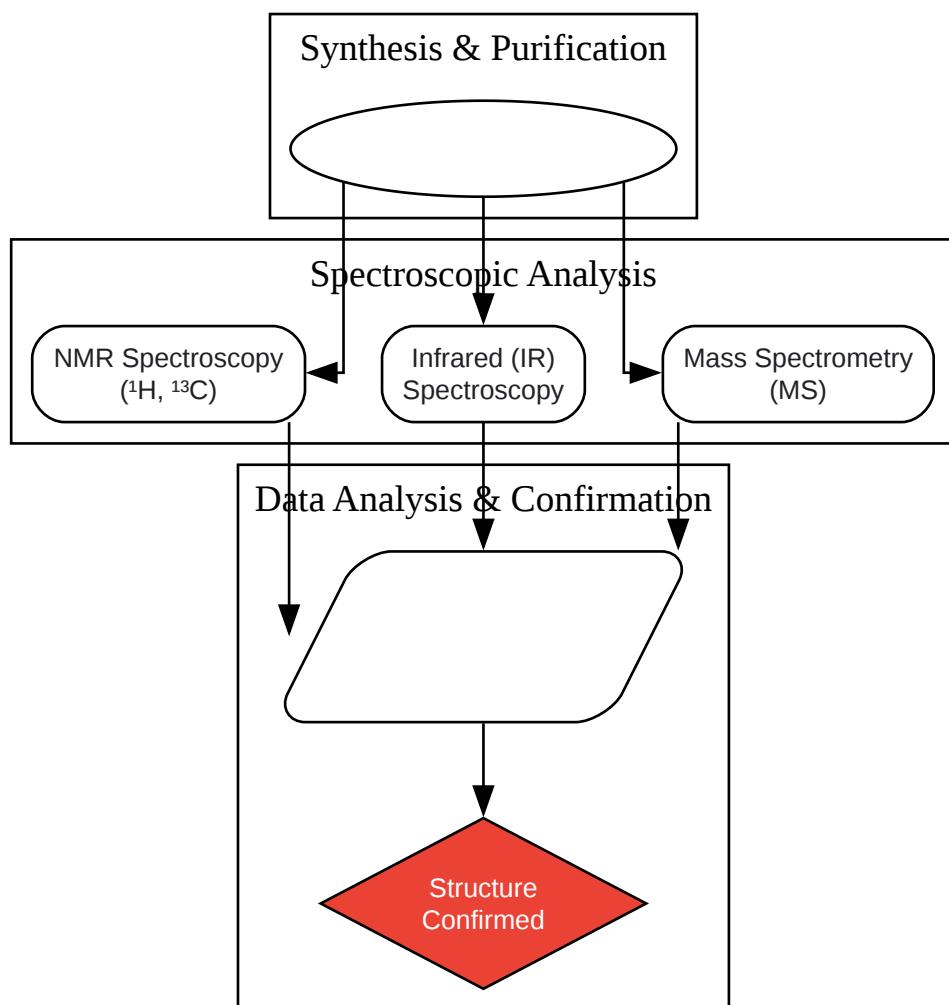
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Caption: Synthetic workflow for **7-Nitro-1-tetralone**.

Structure Elucidation

The definitive identification and characterization of **7-Nitro-1-tetralone** rely on a combination of spectroscopic techniques.

General Experimental Workflow for Structure Elucidation



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Caption: Workflow for structure elucidation.

Biological Significance and Applications in Drug Development

While specific biological activities of **7-Nitro-1-tetralone** are not extensively documented in the provided search results, the broader class of nitro compounds and tetralone derivatives exhibit a wide range of biological effects.

Nitro-containing molecules are known to possess antibacterial, antineoplastic, antihypertensive, and antiparasitic properties.^{[7][8]} The nitro group is an electron-withdrawing

group that can participate in redox reactions within cells, leading to toxicity in microorganisms.

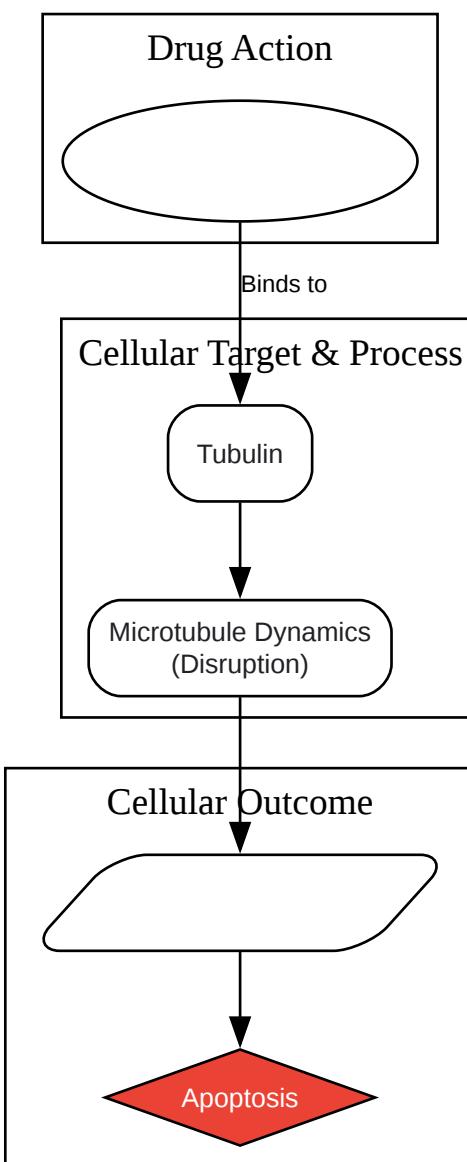
[8]

The 1-tetralone scaffold is a component of numerous natural products and chemotherapeutic agents.[1] Derivatives of 1-tetralone have been investigated for various therapeutic applications, including as anticancer, antifungal, and antibiotic agents.[1] For instance, certain chalcone derivatives of 1-tetralones have shown promising biological activities.[1]

Given the established biological relevance of both the nitro group and the tetralone scaffold, **7-Nitro-1-tetralone** represents a valuable starting material for the synthesis of novel drug candidates. Its functional groups offer sites for further chemical modification to optimize pharmacological activity and selectivity.

Potential Signaling Pathway Involvement

Although no specific signaling pathways involving **7-Nitro-1-tetralone** were identified in the search results, its potential as a precursor for tubulin-binding ligands has been noted.[1] Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.



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Caption: Potential mechanism of action for derivatives.

Conclusion

7-Nitro-1-tetralone is a chemically significant molecule with considerable potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of **7-Nitro-1-tetralone** and its derivatives is warranted to fully explore its potential in drug discovery.

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